Methyl 6-fluoroquinoline-8-carboxylate
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Overview
Description
Methyl 6-fluoroquinoline-8-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-fluoroaniline with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline ring, followed by esterification to yield the methyl ester . Another approach involves the direct fluorination of quinoline derivatives at the 6-position using fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and different physicochemical properties .
Scientific Research Applications
Methyl 6-fluoroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of methyl 6-fluoroquinoline-8-carboxylate involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound can prevent DNA replication and transcription in bacteria, leading to cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Lacks the carboxylate group, which may affect its biological activity and solubility.
8-Fluoroquinoline: Fluorine substitution at a different position, leading to different reactivity and properties.
Methyl 8-fluoroquinoline-6-carboxylate: Isomeric compound with different substitution pattern.
Uniqueness
Methyl 6-fluoroquinoline-8-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the fluorine atom and the carboxylate group enhances its potential as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
methyl 6-fluoroquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAOEOXKVNOHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856973 |
Source
|
Record name | Methyl 6-fluoroquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368396-99-9 |
Source
|
Record name | Methyl 6-fluoroquinoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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